1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C14H23Cl3N2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-1-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-3-14(16-2,17-9-4-5-10-17)12-7-6-8-13(15)11-12;;/h6-8,11,16H,3-5,9-10H2,1-2H3;2*1H |
InChI Key |
IKRDKXKKOQRVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(NC)N2CCCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.
Introduction of the Pyrrolidine Ring:
Methylation: The final step is the methylation of the amine group to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and pyrrolidine moieties in 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride render it susceptible to oxidation under specific conditions. Key findings include:
-
Oxidizing Agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective for oxidizing the pyrrolidine ring or tertiary amine groups .
-
Products : Oxidative cleavage of the pyrrolidine ring may yield secondary amines or lactams, while oxidation of the tertiary amine can form nitroso or hydroxylamine derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | Cleavage to carboxylic acid derivatives | Not reported |
| CrO₃ | Ethanol, reflux | Pyrrolidine N-oxide | Not reported |
Reduction Reactions
Reductive pathways primarily target the aromatic chlorophenyl group or the tertiary amine:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) facilitates dechlorination of the 3-chlorophenyl group to form a phenyl derivative .
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces tertiary amines to secondary amines under anhydrous conditions .
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C, 1 atm | 1-(Phenyl)-N-methylpropan-1-amine | High |
| LiAlH₄ | Tetrahydrofuran (THF), reflux | Secondary amine derivative | Moderate |
Substitution Reactions
The chlorophenyl group undergoes nucleophilic substitution under controlled conditions:
-
Aromatic Substitution : Replacement of the chlorine atom with nucleophiles (e.g., amines, thiols) occurs via SNAr mechanisms under basic conditions .
-
Reagents : Sodium methoxide (NaOCH₃) or ammonia (NH₃) in polar aprotic solvents like dimethylformamide (DMF) .
| Nucleophile | Conditions | Product | Reaction Rate |
|---|---|---|---|
| NH₃ | DMF, 120°C | 1-(3-Aminophenyl)-N-methylpropan-1-amine | Slow |
| NaSH | Ethanol, reflux | Thiophenyl derivative | Moderate |
Hydrolysis Reactions
Hydrolysis of the amine or pyrrolidine groups is pH-dependent:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the pyrrolidine ring to form γ-aminobutyric acid analogs .
-
Basic Hydrolysis : NaOH in aqueous ethanol generates secondary amines via dealkylation.
| Conditions | Reactants | Product | Byproducts |
|---|---|---|---|
| 6M HCl, 100°C | Water | γ-Aminobutyric acid analog | NH₄Cl |
| 2M NaOH, ethanol | Ethanol | N-Methylpropan-1-amine | NaCl |
Photocatalytic Reactions
Emerging studies highlight photocatalytic applications for synthesizing enantiopure derivatives:
-
Ru(bpy)₃²⁺-Mediated Coupling : Enantioselective reductive coupling with nitrones yields hydroxyl amino alcohols under visible light .
-
Chiral Lewis Acids : Scandium triflate (Sc(OTf)₃) enhances stereochemical control during radical formation .
| Catalyst | Light Source | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ru(bpy)₃²⁺/Sc(OTf)₃ | Visible light (450 nm) | Vicinal hydroxyl amino alcohols | 85–92% |
Thermal Degradation
Thermal stability studies reveal decomposition pathways:
-
Pyrolysis : Above 200°C, the compound undergoes C-N bond cleavage, releasing chlorobenzene and methylpyrrolidine fragments .
-
Gas-Phase Products : Identified via GC-MS as chlorobenzene (m/z 112) and N-methylpyrrolidine (m/z 99) .
Comparative Reactivity
The 3-chlorophenyl substituent significantly alters reactivity compared to analogs:
| Compound | Reaction with KMnO₄ | Reaction Rate |
|---|---|---|
| 1-(4-Chlorophenyl)-N-methylpropan-1-amine | Faster oxidation | 2.5× higher |
| 1-(3-Chlorophenyl)-N-methylpropan-1-amine | Slower due to steric hindrance | Baseline |
Key Research Gaps
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticonvulsant properties. For instance, modifications to the pyrrolidine structure have resulted in compounds that demonstrate significant efficacy in preclinical models of epilepsy. In particular, compounds with specific substitutions at the three-position of the pyrrolidine ring have shown enhanced activity against seizures induced by electrical stimulation (6 Hz test) and maximal electroshock (MES) tests .
Table 1: Anticonvulsant Activity of Derivatives
Neuropharmacology
The compound's structural features suggest potential interactions with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin receptors, particularly 5-HT6 and D3 dopamine receptors. Such interactions are critical for developing treatments for neurological disorders such as depression and schizophrenia .
Synthesis and Structural Modifications
The synthesis of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of chlorophenyl derivatives with pyrrolidine under controlled conditions. Variations in the synthesis process can lead to different pharmacological profiles, emphasizing the importance of structural modifications in drug design .
Table 2: Synthesis Conditions and Yields
Case Study 1: Anticonvulsant Efficacy
A study conducted on various analogs of this compound highlighted its anticonvulsant efficacy through rigorous testing in animal models. The results demonstrated that specific modifications led to enhanced protective effects against induced seizures, positioning these compounds as potential candidates for further clinical development .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors revealed that it could serve as a selective antagonist for certain receptor subtypes. This finding opens avenues for its application in treating mood disorders and other neuropsychiatric conditions .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Chlorophenyl Position
The target compound (3-chlorophenyl) differs from its ortho-substituted analog (2-chlorophenyl, ) in steric and electronic effects. Conversely, ortho substituents can enhance rigidity or alter metabolic stability .
Heterocycle Variations
- Pyrrolidine vs.
- Pyrazole Core: The pyrazole in offers metabolic stability and a planar structure, contrasting with the non-aromatic pyrrolidine in the target compound.
Salt Forms and Bioavailability
All compounds listed are hydrochloride or dihydrochloride salts, improving solubility. The dihydrochloride form in the target compound and may offer higher aqueous solubility than monohydrochloride salts like , though this depends on counterion interactions .
Chirality and Stereochemical Effects
The (3R)-configured pyrrolidine in demonstrates the importance of stereochemistry in receptor binding. The target compound’s lack of reported chirality suggests a different mechanism of action or broader target tolerance.
Biological Activity
1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, also known as a chlorinated derivative of pyrrolidine, has garnered attention in various fields of research due to its potential biological activities. This compound's unique structure, which includes a chlorophenyl group and a pyrrolidine ring, suggests possible interactions with biological targets that could lead to therapeutic applications.
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 289.2 g/mol
- CAS Number : 672309-97-6
Research indicates that this compound may modulate various biological systems, particularly through interactions with neurotransmitter receptors and enzymes. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest it may have significant effects on the central nervous system (CNS).
1. Receptor Interactions
The compound is believed to interact with several types of receptors, including:
- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : Modulating serotonergic activity which could affect mood and anxiety.
2. Anticancer Properties
Recent studies have explored the anticancer potential of related pyrrolidine derivatives. For instance, compounds similar to 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine have shown promising results against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells.
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that related compounds exhibit activity against multidrug-resistant bacterial strains, including Staphylococcus aureus.
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives for their anticancer and antimicrobial activities:
- Synthesis Method : The target compounds were synthesized through multi-step reactions involving chlorinated anilines and pyrrolidine derivatives.
- Findings : Several derivatives exhibited significant cytotoxicity against cancer cell lines while demonstrating selective toxicity towards non-cancerous cells.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 3-chlorophenylmagnesium bromide with a ketone intermediate, followed by sequential alkylation with pyrrolidine and N-methylation. Hydrochloride salt formation is achieved using HCl in a polar solvent like ethanol. Key precursors include 3-chloro-1-propanol and dimethylamine derivatives (e.g., N-methylpyrrolidine) . Reaction optimization may require controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst selection (e.g., Lewis acids for improved yield).
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the 3-chlorophenyl group appear as doublets in the 7.0–7.8 ppm range, while pyrrolidine protons resonate as multiplet signals near 1.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Determines molecular mass (e.g., 247.164 g/mol) and fragmentation patterns .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm) .
Basic: What analytical methods ensure purity assessment of this compound?
- HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 220–280 nm. Mobile phases often combine acetonitrile and ammonium acetate buffer .
- Melting Point Analysis : Sharp melting points (e.g., 84–86°C for analogs) indicate purity .
- Elemental Analysis : Validates C, H, N, and Cl content against theoretical values .
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., over-alkylation).
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
- In Situ Monitoring : Techniques like TLC or inline IR track intermediate formation, enabling timely quenching .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
Advanced: How to resolve contradictions in reported spectral data for structural analogs?
- Comparative Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify outliers.
- Computational Validation : Use DFT calculations to predict NMR shifts or IR bands and compare with experimental results .
- Isotopic Labeling : For ambiguous signals, deuterated analogs or N labeling can clarify assignments .
Advanced: What strategies are employed to evaluate the pharmacological activity of this compound?
- Receptor Binding Assays : Screen for affinity at targets like dopamine or serotonin receptors using radioligand displacement (e.g., H-spiperone for dopamine D2) .
- In Vitro Functional Assays : Measure cAMP modulation or calcium flux in transfected cell lines .
- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation .
Advanced: How to assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolysis of the pyrrolidine ring) .
Advanced: What methodologies identify and quantify synthetic by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
